molecular formula C12H17ClN6O2S B8564960 Ro 04-6790 dihydrochloride CAS No. 202466-89-5

Ro 04-6790 dihydrochloride

Cat. No.: B8564960
CAS No.: 202466-89-5
M. Wt: 344.82 g/mol
InChI Key: OQAKWUKJALLLSA-UHFFFAOYSA-N
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Description

Ro 04-6790 dihydrochloride is a chemical compound known for its role as a selective antagonist of the 5-HT6 receptor. This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 04-6790 dihydrochloride typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Methylamino Groups: Methylamino groups are introduced at the 2 and 6 positions of the pyrimidine ring through nucleophilic substitution reactions.

    Sulfonamide Formation: The benzenesulfonamide moiety is attached to the pyrimidine ring via a sulfonation reaction.

    Final Amination: The amino group is introduced at the 4-position of the benzene ring through an amination reaction.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the amino groups.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Substituted derivatives with various functional groups replacing the methylamino groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its role in modulating neurotransmitter systems and its effects on cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The compound exerts its effects primarily by antagonizing the 5-HT6 receptor, a subtype of serotonin receptor. This interaction inhibits the receptor’s activity, leading to alterations in neurotransmitter release and modulation of neuronal signaling pathways. The compound’s action on the 5-HT6 receptor is associated with its potential therapeutic effects in various neurological and psychiatric conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2,6-dimethylamino-pyrimidin-4-yl)-benzenesulfonamide
  • 4-amino-N-(2,6-diethylamino-pyrimidin-4-yl)-benzenesulfonamide
  • 4-amino-N-(2,6-dipropylamino-pyrimidin-4-yl)-benzenesulfonamide

Uniqueness

Ro 04-6790 dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which confers high selectivity and affinity for the 5-HT6 receptor. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds with different substitution patterns.

Properties

CAS No.

202466-89-5

Molecular Formula

C12H17ClN6O2S

Molecular Weight

344.82 g/mol

IUPAC Name

4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C12H16N6O2S.ClH/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18);1H

InChI Key

OQAKWUKJALLLSA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.5 g (0.0373 mol) of 4-amino-N-(2,6-bis-methylamino-pyrimidin-4-yl)-benzenesulfonamide were treated with 11.5 ml of 25 percent aqueous hydrochloric acid and stirred at 0° C. for 1 hour. The water was evaporated completely and the residue was recrystallized from ethanol/diethyl ether. There were obtained 11.8 g (89%) of 4-amino-N-(2,6-bis-methylamino-pyrimidin-4-yl)-benzenesulfonamide hydrochloride (1:1.8) as pale yellow crystals; m.p. 175-250° C. (dec.).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One

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